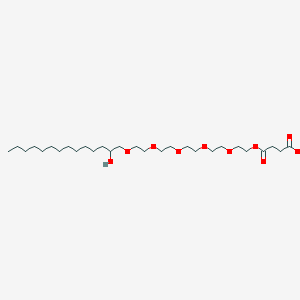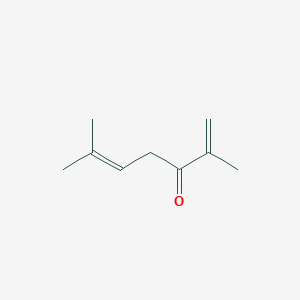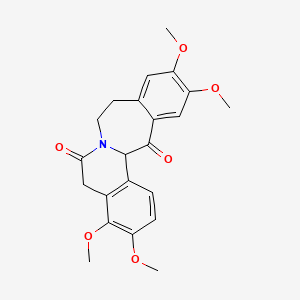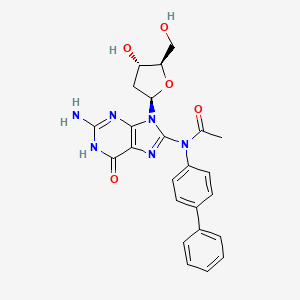
Guanosine, 8-(acetyl(1,1'-biphenyl)-4-ylamino)-2'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that combines the structural features of guanosine and biphenyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The resulting biphenyl compound is then acetylated and subsequently coupled with a guanosine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl moiety can yield biphenyl quinones, while reduction of nitro groups can produce biphenyl amines.
Wissenschaftliche Forschungsanwendungen
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with molecular targets such as enzymes and nucleic acids. The biphenyl moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine derivatives: Other guanosine derivatives with different substituents on the guanine base.
Biphenyl compounds: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
Guanosine, 8-(acetyl(1,1’-biphenyl)-4-ylamino)-2’-deoxy- is unique due to its combination of guanosine and biphenyl structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
91024-87-2 |
|---|---|
Molekularformel |
C24H24N6O5 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H24N6O5/c1-13(32)29(16-9-7-15(8-10-16)14-5-3-2-4-6-14)24-26-20-21(27-23(25)28-22(20)34)30(24)19-11-17(33)18(12-31)35-19/h2-10,17-19,31,33H,11-12H2,1H3,(H3,25,27,28,34)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
WATHXMDHESQEHM-IPMKNSEASA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


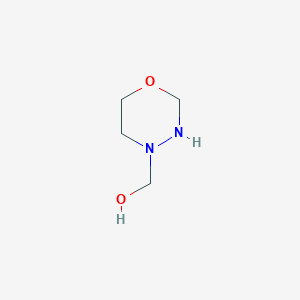
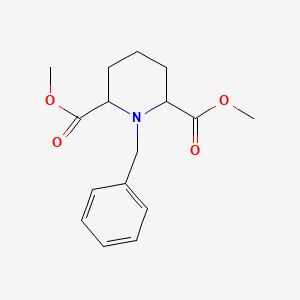
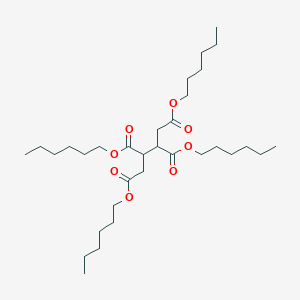
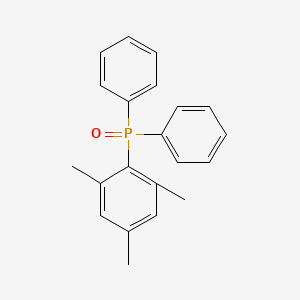
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
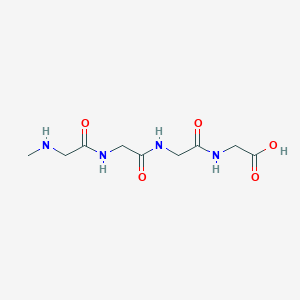

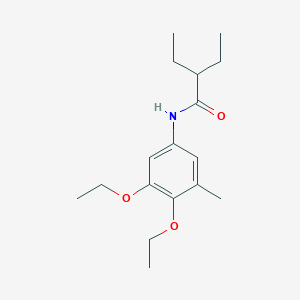
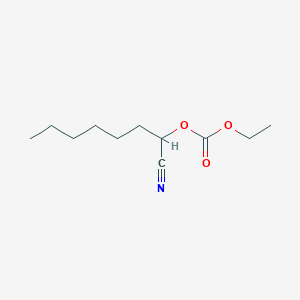
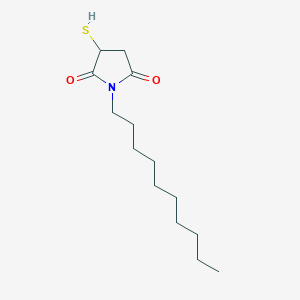
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
